Enantioselective C–H Activation: (-)-Men-Leu-OH as an Optimized Ligand
In a comprehensive review of palladium(II)-mediated C–H cleavage with MPAA ligands, the Yu group identified (–)-Men-Leu-OH as the optimal ligand for a model enantioselective C–H activation reaction after systematically screening different N-protecting groups and amino acid backbones [1]. This finding is directly relevant to (+)-Men-Leu-OH, as it is the opposite enantiomer and is expected to induce the opposite stereochemical outcome in analogous reactions, providing a crucial tool for accessing the complementary enantiomeric series .
| Evidence Dimension | Enantioselectivity and Yield in C–H Activation |
|---|---|
| Target Compound Data | Optimal ligand performance (specific yield and ee values not provided in the reviewed excerpt, but described as providing 'good yield and high enantiomeric excess') [1]. |
| Comparator Or Baseline | Unprotected amino acids (completely suppressed catalysis) and di-N-protected amino acids (<10% ee) [1]. |
| Quantified Difference | Compared to other protecting groups and unprotected amino acids, (–)-Men-Leu-OH was identified as the optimal ligand. The di-N-protected analog resulted in less than 10% enantiomeric excess [1]. |
| Conditions | Palladium(II)-catalyzed C–H cleavage; MPAA ligand screening. |
Why This Matters
The systematic optimization that identified (–)-Men-Leu-OH as the superior ligand confirms that the specific menthyl-leucine scaffold, present in (+)-Men-Leu-OH, is essential for high-performance enantioselective C–H activation, making it a critical component for asymmetric synthesis applications.
- [1] Engle, K. M. (2016). The mechanism of palladium(II)-mediated C–H cleavage with mono-N-protected amino acid (MPAA) ligands: origins of rate acceleration. Pure and Applied Chemistry, 88(1-2), 119-138. View Source
